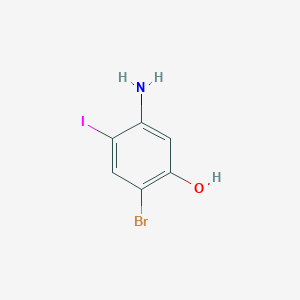
5-Amino-2-bromo-4-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-bromo-4-iodophenol: is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of amino, bromo, and iodo substituents on a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromo-4-iodophenol typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of phenol derivatives followed by amination. For instance, a phenol derivative can be brominated and iodinated under controlled conditions to introduce the bromo and iodo substituents. Subsequent amination can be achieved using ammonia or amine derivatives under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-bromo-4-iodophenol can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and iodo) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones, and the amino group can undergo reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other organic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-bromo-4-iodophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with potential therapeutic effects.
Material Science: It can be used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique halogenated structure.
Biological Studies: The compound can be used in biochemical assays and studies to investigate its effects on biological systems.
Wirkmechanismus
The mechanism of action of 5-Amino-2-bromo-4-iodophenol depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, potentially affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-4-iodophenol
- 5-Amino-2-chloro-4-iodophenol
Comparison
Compared to similar compounds, 5-Amino-2-bromo-4-iodophenol is unique due to the presence of both bromo and iodo substituents, which can impart distinct reactivity and properties. For instance, the combination of these halogens can influence the compound’s electronic properties, making it more suitable for specific applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C6H5BrINO |
|---|---|
Molekulargewicht |
313.92 g/mol |
IUPAC-Name |
5-amino-2-bromo-4-iodophenol |
InChI |
InChI=1S/C6H5BrINO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 |
InChI-Schlüssel |
WRFBBUKBVIPZEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1O)Br)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


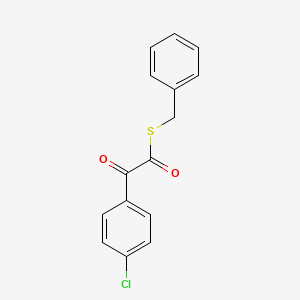

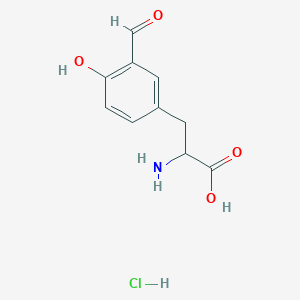
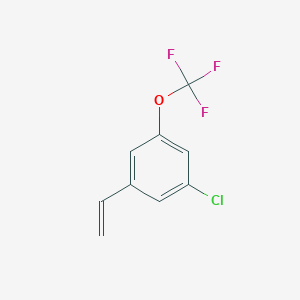
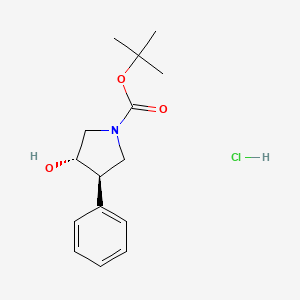

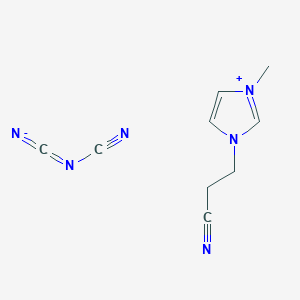
![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)
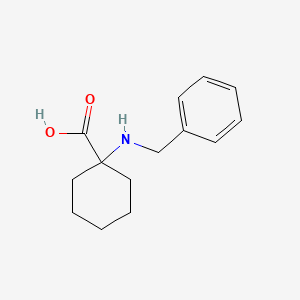

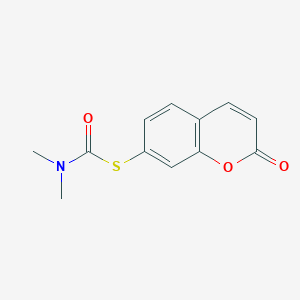
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
